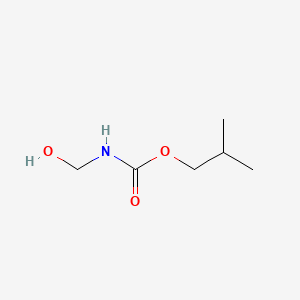
Isobutyl (hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO3This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as cesium carbonate and tetrabutylammonium iodide . Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. These processes utilize carbon dioxide and amines in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is efficient and environmentally friendly, as it directly utilizes carbon dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamates or ureas.
Reduction: Reduction reactions can convert carbamates back to their corresponding amines.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted carbamates, ureas, and amines .
Applications De Recherche Scientifique
Isobutyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isobutyl (hydroxymethyl)carbamate involves its interaction with various molecular targets. In biological systems, it can inhibit esterases, leading to the disruption of normal metabolic processes. This inhibition can result in immunotoxicity and other adverse effects . The compound’s ability to act as a protecting group for amines also plays a crucial role in its mechanism of action in organic synthesis .
Comparaison Avec Des Composés Similaires
Isobutyl (hydroxymethyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an isobutyl group and a hydroxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and drug design .
Propriétés
Numéro CAS |
67953-32-6 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-methylpropyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
Clé InChI |
ZOUPSODOXQZUIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


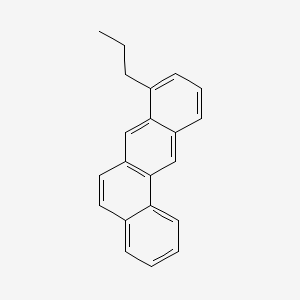

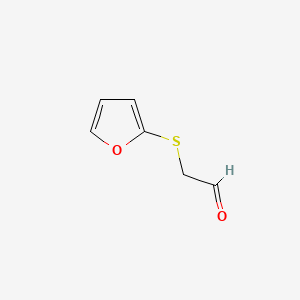
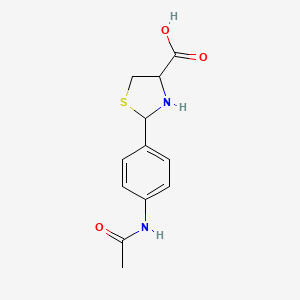
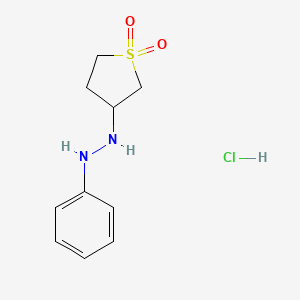
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
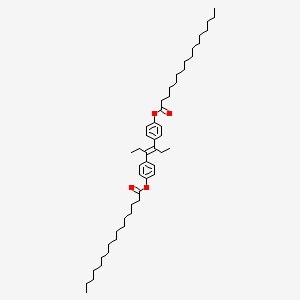
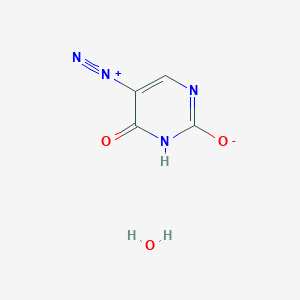
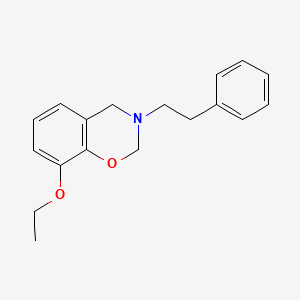
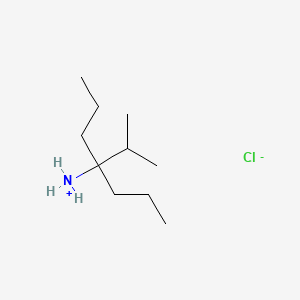
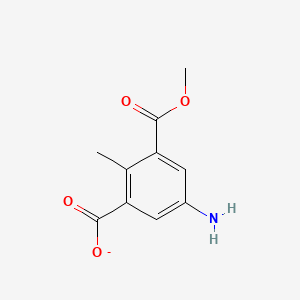
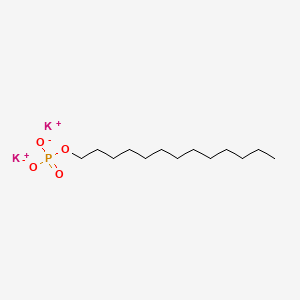
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
